

# Application Note: High-Resolution UPLC Method for the Analysis of Iomeprol Intermediates

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## Compound of Interest

Compound Name: *Iomeprol hydrolysate-1*

CAS No.: 66108-90-5

Cat. No.: B7795880

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## Abstract

This application note presents a robust Ultra-Performance Liquid Chromatography (UPLC) method for the rapid separation and monitoring of key intermediates in the synthesis of Iomeprol, a non-ionic, low-osmolar radiographic contrast agent. The developed method allows for the baseline separation of critical process-related impurities and precursors, ensuring effective reaction monitoring and quality control during drug substance manufacturing. This protocol is designed to provide a clear and detailed methodology for implementation in research and pharmaceutical development laboratories.

## Introduction

Iomeprol is a widely used X-ray contrast medium, and its synthesis involves a multi-step process with several key intermediates.<sup>[1][2][3]</sup> The purity of the final active pharmaceutical ingredient (API) is critically dependent on the effective control of impurities throughout the manufacturing process. Monitoring the formation and consumption of intermediates is therefore essential for process optimization and ensuring the quality of the final product. Ultra-

Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it an ideal technique for in-process control and final product analysis.[4] This application note details a UPLC method capable of separating key iomeprol intermediates, providing a valuable tool for process analytical technology (PAT) and quality assurance.

## Key Iomeprol Intermediates

The synthesis of iomeprol can proceed through various routes, with several common intermediates. Two key synthetic pathways and their primary intermediates are outlined below.

### Pathway 1:

- Intermediate 1: 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid
- Intermediate 2: 5-Amino-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride
- Intermediate 3: 5-[(Acetoxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride
- Intermediate 4: N,N'-bis(2,3-dihydroxypropyl)-5-[(acetoxyacetyl)methylamino]-2,4,6-triiodoisophthalamide

### Pathway 2:

- Starting Material: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
- Intermediate 5: 5-(2-chloroacetamido)-N,N'-bis(2,3-bis(2-chloroacetoxy)propyl)-isophthalamide
- Intermediate 6: Methylated derivative of Intermediate 5

## UPLC Method Development and Protocol

The following UPLC method was developed to achieve optimal separation of iomeprol and its key intermediates. The method is based on reversed-phase chromatography, which is well-suited for the separation of these polar and non-polar compounds.

## Chromatographic Conditions

| Parameter          | Condition                                       |
|--------------------|---|
| System             | Waters ACQUITY UPLC H-Class or equivalent       |
| Column             | ACQUITY UPLC BEH C18, 1.7 $\mu$ m, 2.1 x 100 mm |
| Mobile Phase A     | 0.1% Formic Acid in Water                       |
| Mobile Phase B     | Acetonitrile                                    |
| Gradient           | See Table 1                                     |
| Flow Rate          | 0.4 mL/min                                      |
| Column Temperature | 35 °C   |
| Injection Volume   | 1.0 $\mu$ L                                     |
| Detection          | UV at 245 nm                                    |
| Run Time           | 10 minutes                                      |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve   |
|------------|------------------|------------------|---------|
| 0.0        | 95               | 5                | Initial |
| 1.0        | 95               | 5                | 6       |
| 7.0        | 20               | 80               | 6       |
| 8.0        | 95               | 5                | 6       |
| 10.0       | 95               | 5                | 6       |

## Sample Preparation

- Accurately weigh approximately 10 mg of the reaction mixture or standard compound.
- Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.

- Vortex for 30 seconds to ensure complete dissolution.
- Filter the solution through a 0.22 µm PVDF syringe filter into a UPLC vial.

## Data Acquisition and Processing

Data was acquired and processed using Waters Empower™ 3 Chromatography Data Software. Peak identification was based on the retention times of pure reference standards.

## Expected Results and Data Presentation

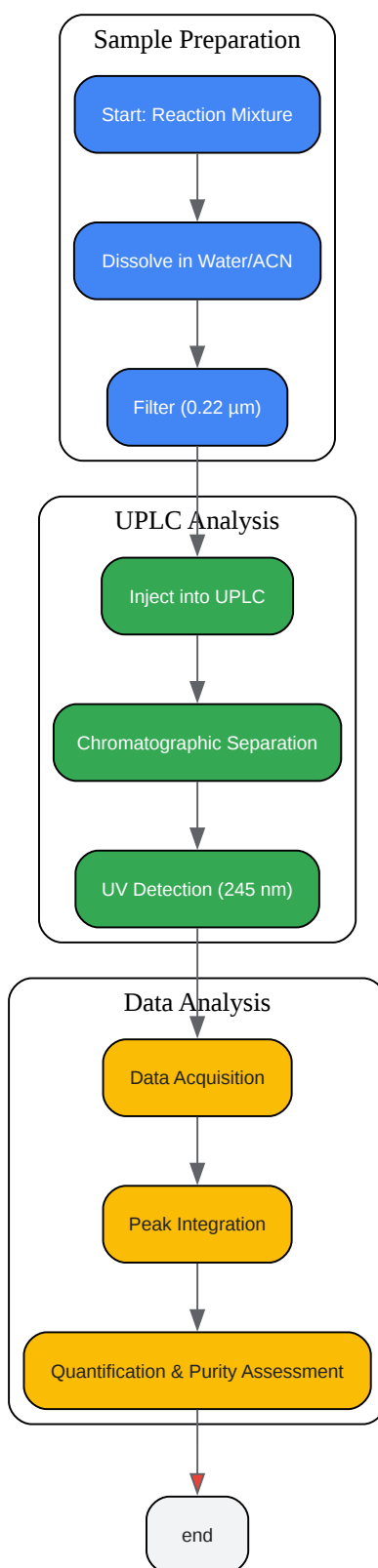
The developed UPLC method provides excellent separation of the key iomeprol intermediates and the final product. A summary of expected retention times is provided in Table 2. These values may vary slightly depending on the specific UPLC system and column batch.

Table 2: Expected Retention Times of Iomeprol and Intermediates

| Compound  | Expected Retention Time (min) |
|---|-------------------------------|
| 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid                            | ~ 2.5                         |
| 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide  | ~ 3.8                         |
| Iomeprol  | ~ 5.2                         |
| 5-Amino-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride                        | ~ 6.5                         |
| 5-[(Acetoxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride | ~ 7.8                         |

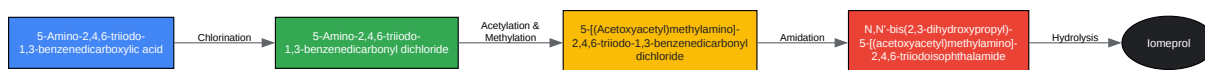
## Experimental Workflow and Signaling Pathway Diagrams

To visually represent the methodologies and logical relationships, the following diagrams have been generated using Graphviz (DOT language).



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Caption: UPLC method development workflow from sample preparation to data analysis.



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Caption: Simplified synthetic pathway 1 for iomeprol, highlighting key intermediates.

## Conclusion

The UPLC method described in this application note provides a rapid, sensitive, and high-resolution tool for the analysis of key intermediates in the synthesis of iomeprol. This method is suitable for in-process control, reaction monitoring, and quality assessment of starting materials and intermediates. The short run time and high efficiency of UPLC can significantly improve laboratory throughput and contribute to a more robust and well-controlled manufacturing process for iomeprol. Further validation of this method according to ICH guidelines is recommended before implementation in a GMP environment.

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